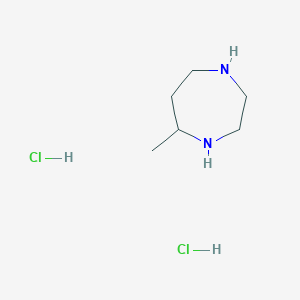
4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C25H24FNO5 and its molecular weight is 437.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Hydrogen Bonding and Molecular Structure : Studies on compounds with similar structures demonstrate the significance of hydrogen bonding in defining molecular conformation and stability. For instance, Dobbin et al. (1993) explored hydrogen bonding in specific acid derivatives by employing NMR spectroscopy and X-ray crystallography, unveiling the strong intramolecular and intermolecular hydrogen bonding that influences the structural configuration of these molecules Dobbin et al., 1993.
Microwave-Assisted Synthesis : Hadiyal et al. (2020) proposed an efficient microwave-assisted synthesis method for polysubstituted 4H-Pyran derivatives, highlighting the importance of such techniques in enhancing the synthesis process of complex organic compounds. These methods offer advantages in terms of reaction time, yield, and environmental impact Hadiyal et al., 2020.
Potential Applications
Anticancer Activity : The structural motifs present in the compound are often explored for their anticancer properties. For example, novel fluoro-substituted benzo[b]pyran derivatives have been investigated for their anti-lung cancer activity, indicating the potential therapeutic applications of such compounds Hammam et al., 2005.
Electrochromic Properties : The presence of specific functional groups in these compounds can significantly influence their electrochromic properties. Türkarslan et al. (2007) synthesized copolymers with enhanced electrochromic properties, suggesting the potential application of similar compounds in developing new materials for electrochromic devices Türkarslan et al., 2007.
Antimicrobial and Anticancer Agents : The synthesis and evaluation of pyrano[2,3-d]pyrimidine derivatives have shown significant antimicrobial and anticancer activities. Such studies underscore the therapeutic potential of compounds with complex structures in treating various diseases Abd El-Sattar et al., 2021.
properties
IUPAC Name |
4-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5/c1-17-13-23(15-25(29)30-17)32-22-11-12-27(16-22)24(28)10-5-18-3-2-4-21(14-18)31-20-8-6-19(26)7-9-20/h2-4,6-9,13-15,22H,5,10-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGOWVQDGRXUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

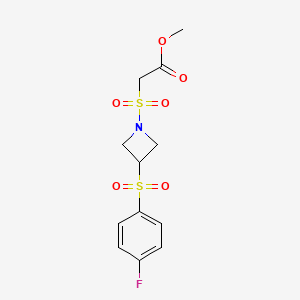
![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2576353.png)
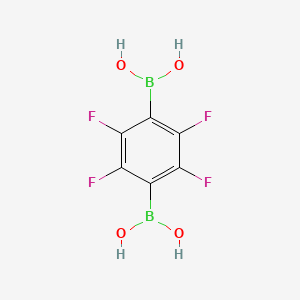

![7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576359.png)
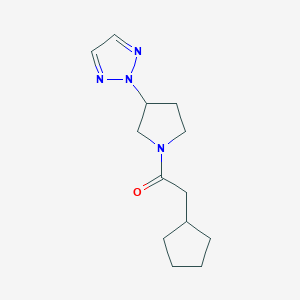
![N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2576365.png)
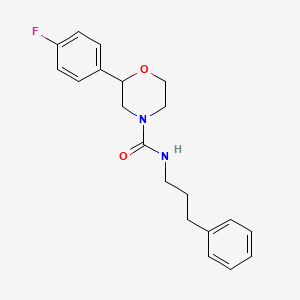
![1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576367.png)

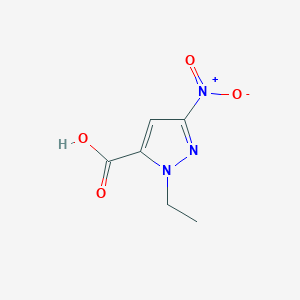

![(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine](/img/structure/B2576373.png)
